

Hetisine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Hetisine*

Cat. No.: B12785939

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COMPOUND IDENTIFICATION

Identifier	Value
Compound Name	Hetisine
CAS Number	149926-20-5 (for Hetisine Hydrochloride)
Molecular Formula	C ₂₀ H ₂₇ NO ₃ [1]
Molecular Weight	329.4 g/mol
Molecular Formula (HCl Salt)	C ₂₀ H ₂₇ NO ₃ •HCl
Molecular Weight (HCl Salt)	365.89 g/mol

Introduction

Hetisine is a C₂₀-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton.[\[2\]](#)[\[3\]](#) As a member of the **hetisine**-type diterpenoid alkaloids (DAs), it is predominantly isolated from plants of the *Aconitum* and *Delphinium* genera.[\[2\]](#) These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. Pharmacological studies have revealed a broad spectrum of actions for **hetisine**-type DAs, including antiarrhythmic, antitumor, antimicrobial, and insecticidal properties.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Notably, they exhibit prominent antiarrhythmic effects with lower toxicity compared to other diterpenoid alkaloids like aconitine, highlighting their potential in drug discovery and development.[\[2\]](#)

This technical guide provides an in-depth overview of **Hetisine**, focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Pharmacological Activities and Quantitative Data

Hetisine and related alkaloids have been evaluated for a range of biological activities. The following tables summarize the available quantitative data.

Antitumor Activity

A number of **hetisine**-type DAs have been assessed for their cytotoxic effects against various human cancer cell lines.^[4]

Compound	Cell Line	Activity	IC ₅₀ (µM)	Positive Control	IC ₅₀ (µM)
Trichodelphini ne C	A549 (Lung)	Cytotoxicity	18.64	Doxorubicin	0.60
Trichodelphini ne E	A549 (Lung)	Cytotoxicity	12.03	Doxorubicin	0.60
Nagaconitine D	SK-OV-3 (Ovarian)	Cytotoxicity	32.1	Cisplatin	11.6
Acylated Kobusine Derivative	A549 (Lung)	Cytotoxicity	3.1 - 20.1	-	-
Acylated Kobusine Derivative	DU145 (Prostate)	Cytotoxicity	3.1 - 20.1	-	-
Acylated Kobusine Derivative	KB (Nasopharyngeal)	Cytotoxicity	3.1 - 20.1	-	-
Acylated Kobusine Derivative	KB-VIN (Vincristine-resistant)	Cytotoxicity	3.1 - 20.1	Paclitaxel	-
Guan-fu Base A	-	Antiarrhythmic	41.17	Acehytisine hydrochloride	78.26
Guan-fu Base G	-	Antiarrhythmic	23.81	Acehytisine hydrochloride	78.26
Hetisine	-	Antiarrhythmic	75.72	Acehytisine hydrochloride	78.26

Insecticidal and Antifeedant Activity

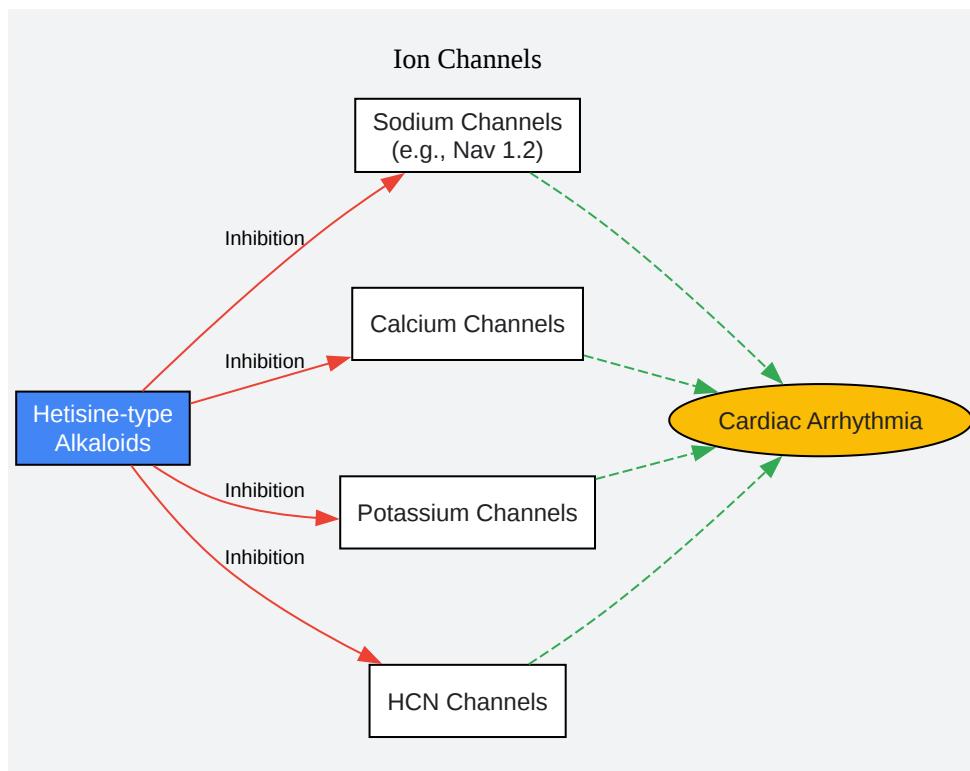
Compound	Organism	Activity	Value
Cardiodine	Spodoptera littoralis	Antifeedant	EC ₅₀ : 4.4 µg cm ⁻²
Cardiopetamine	Spodoptera littoralis	Antifeedant	EC ₅₀ : 5.5 µg cm ⁻²
15β-hydroxy-hetisinone	Spodoptera littoralis	Antifeedant	EC ₅₀ : 23.7 µg cm ⁻²
A hetisine-type DA with a ketone at C-13	Sf9 cells	Cytotoxicity	LD ₅₀ : 5.3 mg mL ⁻¹
A hetisine-type DA with a ketone at C-13	CHO cells	Cytotoxicity	LD ₅₀ : 12.5 mg mL ⁻¹
Hetisine	Tribolium castaneum	Repellency	59.12% at 3 mg mL ⁻¹

Mechanisms of Action and Signaling Pathways

The diverse biological effects of **hetisine**-type alkaloids are attributed to their interaction with various cellular targets and signaling pathways.

Modulation of Ion Channels

A primary mechanism underlying the antiarrhythmic effects of **hetisine**-type DAs is their ability to modulate the function of various ion channels. Guan-fu base A, a prominent **hetisine**-type alkaloid, has been identified as a multi-ion channel blocker, affecting sodium, calcium, and potassium channels, as well as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel.^{[3][5]} Hetisinone has also been shown to have a moderate inhibitory effect on the Nav 1.2 channel.^[4] This modulation of ion channel activity alters the electrophysiological properties of cardiac cells, thereby contributing to the antiarrhythmic effect.

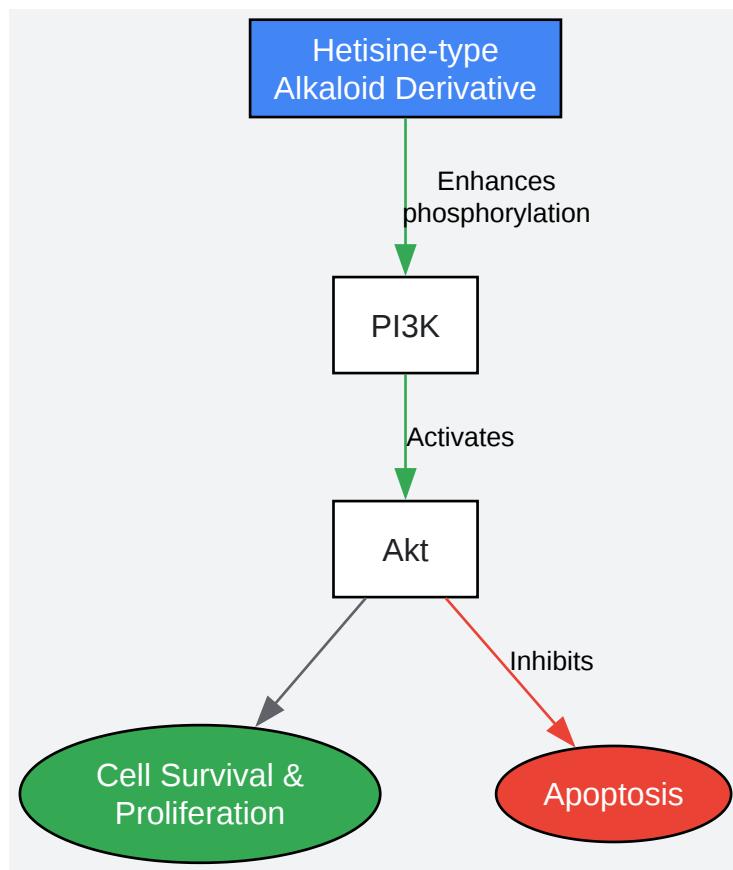


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Hетисине's modulation of cardiac ion channels.

PI3K/Akt Signaling Pathway

Some derivatives of **hetisine**-type alkaloids have been shown to influence cell survival and proliferation pathways. For instance, a pseudokobusine derivative was found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) while enhancing the phosphorylation of phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Activation of this pathway can lead to the inhibition of apoptosis and promotion of cell cycle progression.

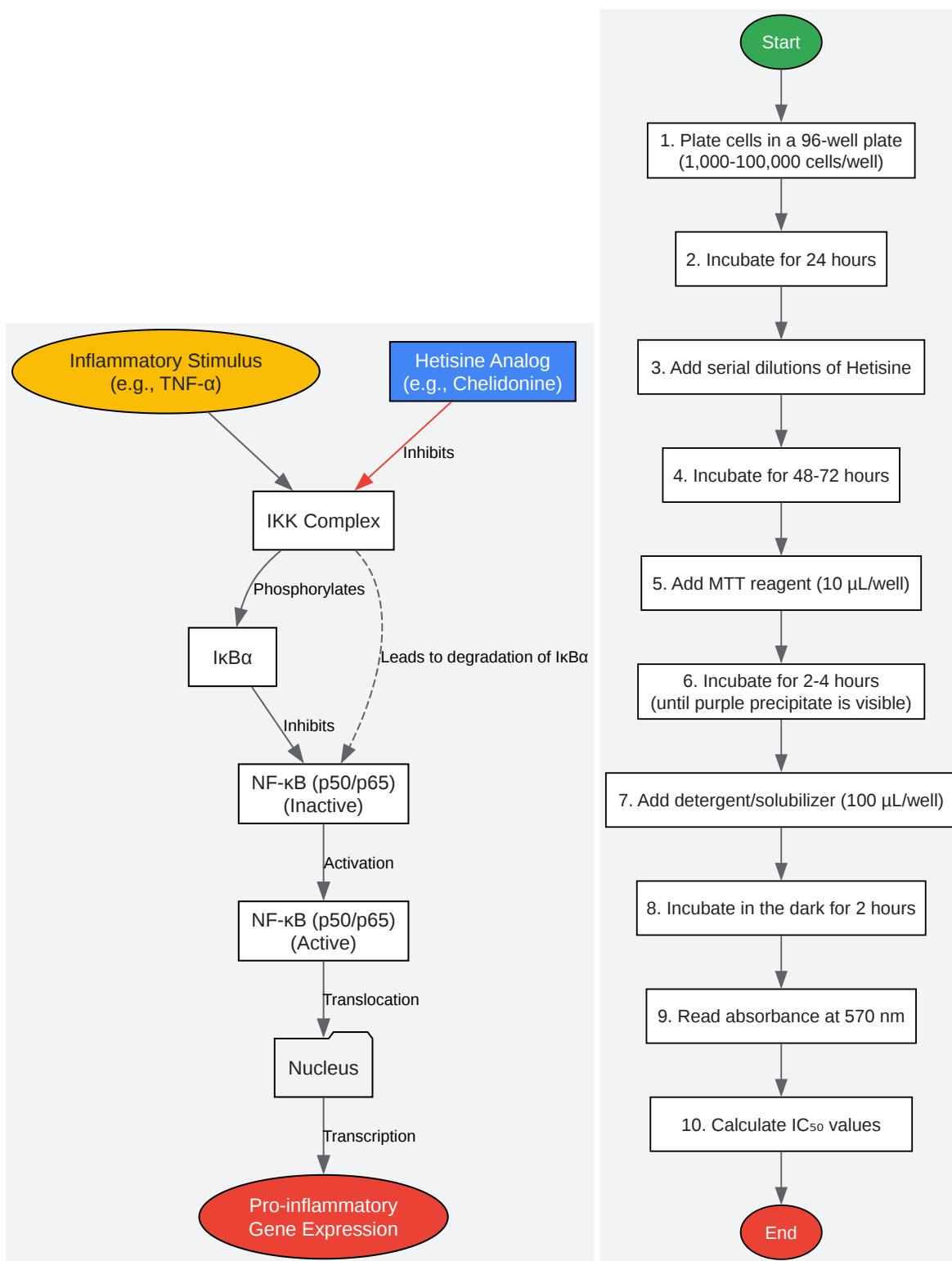


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Influence of **Heticine** derivatives on the PI3K/Akt pathway.

NF-κB Signaling Pathway

While direct evidence for **Heticine** is still emerging, related alkaloids have demonstrated inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Chelidonine, another isoquinoline alkaloid, has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of NF-κB subunits.^[6]

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